3,4-dimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTK7A, and it is a member of the oxadiazole family of compounds. The unique chemical structure of CTK7A makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Wirkmechanismus
The exact mechanism of action of CTK7A is not yet fully understood. However, it is believed that CTK7A exerts its pharmacological effects by modulating various signaling pathways in the body. For example, CTK7A has been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a key role in the development of various diseases.
Biochemical and Physiological Effects:
CTK7A has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CTK7A can inhibit the proliferation of cancer cells and induce apoptosis. In addition, CTK7A has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTK7A is its potent pharmacological effects, which make it a promising candidate for the development of new drugs. In addition, CTK7A is relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, one limitation of CTK7A is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for scientific research on CTK7A. One potential direction is the development of new drugs based on the chemical structure of CTK7A. In addition, further studies are needed to fully understand the mechanism of action of CTK7A and its potential applications in the treatment of various diseases. Finally, future studies could also focus on improving the solubility of CTK7A in water, which would make it a more versatile compound for laboratory experiments.
Synthesemethoden
The synthesis of CTK7A is a complex process that involves several steps. The first step involves the reaction of o-tolyl hydrazine with ethyl 3-oxobutanoate to form the intermediate compound 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate compound is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product, 3,4-dimethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
CTK7A has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, CTK7A has been shown to exhibit potent anti-inflammatory and analgesic properties. In addition, CTK7A has also been studied for its potential applications in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-7-5-6-8-15(12)18-22-20(27-23-18)13(2)21-19(24)14-9-10-16(25-3)17(11-14)26-4/h5-11,13H,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHWYZRYHGOACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.